An In-Depth Technical Guide to 1-Methyluric Acid: Chemical Structure, Properties, and Biological Significance
An In-Depth Technical Guide to 1-Methyluric Acid: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyluric acid, a methylated derivative of uric acid, is a key metabolite of widely consumed methylxanthines such as caffeine and theophylline. While historically considered a metabolic waste product, emerging research highlights its potential role in various physiological and pathological processes, including renal function and oxidative stress. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of 1-methyluric acid. Detailed experimental protocols for its analysis and the study of its metabolic pathways are presented, alongside visualizations of key processes to facilitate a deeper understanding for researchers and professionals in drug development and life sciences.
Chemical Structure and Identification
1-Methyluric acid is a purine derivative belonging to the xanthine class of organic compounds.[1] Its chemical structure is characterized by a purine ring system with a methyl group substituted at the N-1 position.
Systematic Name (IUPAC): 1-methyl-7,9-dihydro-3H-purine-2,6,8-trione[2]
Chemical Formula: C₆H₆N₄O₃[2]
Molecular Identifiers:
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SMILES: CN1C(=O)C2=C(NC(=O)N2)NC1=O[2]
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InChI: InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12)[2]
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InChIKey: QFDRTQONISXGJA-UHFFFAOYSA-N[2]
Physicochemical and Spectral Properties
A summary of the key physicochemical and spectral properties of 1-methyluric acid is provided below. This data is essential for its detection, quantification, and for understanding its behavior in biological systems.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 182.14 g/mol | [2] |
| Melting Point | >300 °C | [3] |
| Water Solubility | 5 mg/mL | [4] |
| logP | -0.57 | [4] |
| pKa (Strongest Acidic) | 7.67 | [5] |
| pKa (Strongest Basic) | -6.2 | [5] |
| Physical Description | Solid | [4] |
Spectral Data
| Spectrum Type | Key Data Points | Source |
| ¹H NMR | (600 MHz, 5% DMSO): δ 3.28 ppm | [6] |
| Infrared (IR) | Distinctive vibrations at 1027 cm⁻¹, 1753 cm⁻¹, 852 cm⁻¹, and 3 peaks between 700-800 cm⁻¹ (typical for purines) | [1] |
| Mass Spectrometry (MS-MS) | [M-H]⁻ precursor ion at m/z 181.0363, with major fragment ions at m/z 138.0307 and 87.43 | [6] |
| UV/Visible | λmax at 231 and 283 nm (pH 3), and 217.5 and 292.5 nm (pH >12) | [3] |
Biological Significance and Signaling Pathways
1-Methyluric acid is primarily known as a metabolite of caffeine and theophylline.[4] Its formation is a key step in the detoxification and elimination of these common stimulants from the body.
Role in Methylxanthine Metabolism
The metabolism of caffeine and theophylline primarily occurs in the liver, mediated by cytochrome P450 enzymes, particularly CYP1A2.[7] 1-Methyluric acid is formed through a series of demethylation and oxidation reactions.
The metabolic pathway leading to the formation of 1-methyluric acid from caffeine and theophylline is depicted below.
Biological Activities and Pathological Implications
While long considered an inactive metabolite, recent studies suggest that 1-methyluric acid may possess biological activities. It has been investigated for its potential role as an antioxidant, scavenging free radicals.[8]
Conversely, high concentrations of 1-methyluric acid have been implicated in pathological conditions. Notably, the formation of 1-methyluric acid crystals in the renal tubules can lead to acute kidney injury, a condition termed 1-methyluric acid nephropathy.[9] This is of particular concern in individuals with high caffeine intake or those with certain metabolic predispositions.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 1-methyluric acid.
Synthesis and Purification of 1-Methyluric Acid
A common method for the synthesis of 1-methyluric acid involves the methylation of uric acid.
Materials:
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Uric acid
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Dimethyl sulfate
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Sodium hydroxide
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Hydrochloric acid
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Distilled water
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Ethanol
Protocol:
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Dissolve uric acid in a solution of sodium hydroxide in water.
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Slowly add dimethyl sulfate to the solution while stirring and maintaining the temperature.
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Continue stirring for several hours at room temperature.
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Acidify the reaction mixture with hydrochloric acid to precipitate the crude 1-methyluric acid.
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Collect the precipitate by vacuum filtration and wash with cold water.
Purification by Recrystallization:
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Dissolve the crude 1-methyluric acid in a minimum amount of boiling water.[5]
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If the solution is colored, add a small amount of activated charcoal and heat briefly.
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Hot filter the solution to remove the charcoal and any insoluble impurities.[11]
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Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]
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Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.[11]
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Dry the crystals in a desiccator.
The workflow for the synthesis and purification is illustrated below.
Quantification of 1-Methyluric Acid in Biological Samples by HPLC
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 1-methyluric acid in biological fluids such as serum or urine.[6]
Materials and Equipment:
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HPLC system with a UV detector
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C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Phosphate buffer (pH adjusted)
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1-Methyluric acid standard
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Internal standard (e.g., theophylline)
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Syringe filters (0.45 µm)
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Centrifuge
Sample Preparation (Serum/Plasma):
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To 200 µL of serum/plasma, add 400 µL of acetonitrile to precipitate proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
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Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Mobile Phase: A gradient of phosphate buffer and acetonitrile. A typical starting condition is 95:5 (buffer:acetonitrile) moving to a higher acetonitrile concentration.
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 280 nm
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Injection Volume: 20 µL
Analysis:
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Construct a calibration curve using standard solutions of 1-methyluric acid of known concentrations.
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Inject the prepared samples and the standards into the HPLC system.
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Identify and quantify the 1-methyluric acid peak based on its retention time and the calibration curve.
The following diagram illustrates the analytical workflow.
In Vitro Metabolism Study using Human Liver Microsomes
This protocol describes an in vitro assay to study the metabolism of caffeine to 1-methyluric acid using human liver microsomes.[2][12]
Materials:
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Human liver microsomes (HLMs)
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Caffeine
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NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)
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Phosphate buffer (pH 7.4)
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Quenching solution (e.g., cold acetonitrile)
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Incubator/water bath at 37 °C
Protocol:
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Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.
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Pre-incubate the mixture at 37 °C for 5 minutes.
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Initiate the reaction by adding caffeine to the mixture.
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Incubate at 37 °C for a specified time (e.g., 30-60 minutes).
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Terminate the reaction by adding an equal volume of cold acetonitrile.
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Centrifuge the mixture to pellet the precipitated proteins.
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Analyze the supernatant for the presence of 1-methyluric acid using the HPLC method described in section 4.2.
Conclusion
1-Methyluric acid, a primary metabolite of caffeine and theophylline, is a molecule of growing interest in the fields of pharmacology, toxicology, and clinical chemistry. A thorough understanding of its chemical properties and biological roles is crucial for researchers and drug development professionals. The experimental protocols and visualizations provided in this guide offer a practical framework for the synthesis, analysis, and further investigation of this important purine derivative. Future research will likely continue to unravel the nuanced biological activities of 1-methyluric acid, potentially revealing new therapeutic targets and diagnostic markers.
References
- 1. Determination of P4501A2 activity in human liver microsomes using [3-14C-methyl]caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of caffeine metabolism in vitro by human liver microsomes using radio-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uric acid, 1-methyl [webbook.nist.gov]
- 4. Home Page [chem.ualberta.ca]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. Improved HPLC assay for measuring serum vitamin C with 1-methyluric acid used as an electrochemically active internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-Methyluric Acid Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. Comparison of caffeine metabolism by slices, microsomes and hepatocyte cultures from adult human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
